N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an adamantane moiety, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate can then be further functionalized to introduce the pyrazole and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N5-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the pyrazole ring and trifluoromethyl group contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Another adamantane derivative with different functional groups.
1,3-Dimethyladamantane: A simpler adamantane derivative used in various chemical reactions.
Trifluoromethylpyrazole: A compound with a similar pyrazole ring and trifluoromethyl group.
Uniqueness
N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety, a pyrazole ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H28F3N3O |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H28F3N3O/c1-3-16(19-9-12-5-13(10-19)7-14(6-12)11-19)24-18(27)15-8-17(20(21,22)23)25-26(15)4-2/h8,12-14,16H,3-7,9-11H2,1-2H3,(H,24,27) |
InChI Key |
IXDBNQNWWWLLLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NN4CC)C(F)(F)F |
Origin of Product |
United States |
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